molecular formula C14H22N4 B11863533 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B11863533
M. Wt: 246.35 g/mol
InChI Key: YLPPNGLKNZLBRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety

Preparation Methods

The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. .

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in the study of biological systems and interactions, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:

  • 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid
  • 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine
  • 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine

These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its diazepane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H22N4

Molecular Weight

246.35 g/mol

IUPAC Name

1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C14H22N4/c1-2-12-10-13(17-14(16-12)11-4-5-11)18-8-3-6-15-7-9-18/h10-11,15H,2-9H2,1H3

InChI Key

YLPPNGLKNZLBRO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=N1)C2CC2)N3CCCNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.